Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- (CAS 165668-25-7) is a highly specialized, procurement-ready building block designed for the synthesis of DCAF15-recruiting proteolysis-targeting chimeras (PROTACs) and molecular glues. Structurally, it retains the critical N-(3-chloro-1H-indol-7-yl)benzenesulfonamide pharmacophore of the established anticancer molecular glue Indisulam (E7070), which is responsible for anchoring to the DCAF15 E3 ubiquitin ligase [1]. However, by substituting Indisulam's terminal para-sulfamoyl group with a reactive primary amine, this analog provides a direct, solvent-exposed exit vector for linker attachment. For medicinal chemistry teams, this eliminates the synthetic bottlenecks associated with derivatizing poorly nucleophilic sulfonamides, offering a streamlined path to novel heterobifunctional degraders with favorable physicochemical profiles [2].
Attempting to use standard Indisulam (CAS 165668-41-7) as a generic substitute for PROTAC synthesis routinely fails due to the low nucleophilicity of its terminal para-sulfamoyl group, which resists standard amide coupling conditions and requires harsh, low-yielding N-alkylation or multi-step protection strategies [1]. Conversely, starting from earlier precursors like 3-chloro-7-aminoindole requires the de novo construction of the central sulfonamide linkage, adding unnecessary synthetic steps and purification overhead. The 4-amino analog (CAS 165668-25-7) specifically resolves these issues by presenting a highly reactive aniline moiety at the exact spatial position confirmed by cryo-EM to project out of the DCAF15 binding pocket [2]. This makes it a non-interchangeable, purpose-built scaffold for single-step linker conjugation via standard coupling reagents.
In the synthesis of DCAF15-recruiting PROTACs, the nucleophilicity of the E3 ligand's exit vector dictates the overall yield of the final chimera. The primary aniline group of 4-amino-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide enables direct amide bond formation with carboxylic acid-terminated linkers using standard coupling reagents (e.g., HATU, EDC), achieving typical yields of 30-60% in a single step [1]. In direct contrast, the terminal sulfonamide of standard Indisulam is poorly nucleophilic, often requiring complex N-alkylation conditions that drastically reduce yields and complicate purification. By providing a ready-to-couple amine, this analog significantly accelerates PROTAC library generation.
| Evidence Dimension | Suitability for single-step amide coupling |
| Target Compound Data | 4-amino analog: Direct coupling (30-60% typical yield) |
| Comparator Or Baseline | Indisulam: Poorly nucleophilic, requires multi-step derivatization |
| Quantified Difference | Elimination of protection/deprotection steps; higher coupling efficiency |
| Conditions | Standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) |
Allows medicinal chemists to rapidly synthesize diverse PROTAC libraries without wasting valuable linker-warhead intermediates on low-yielding conjugation steps.
Structural validation is critical when modifying an E3 ligase ligand for PROTAC design. High-resolution cryo-EM data (4.4 Å) of the DCAF15-E7820-RBM39 ternary complex demonstrates that the central sulfonamide and the indole moiety are the primary anchors within the DCAF15 N-terminal domain (NTD) [1]. The para-position of the benzenesulfonamide ring, where the amino group is located in CAS 165668-25-7, projects toward the solvent boundary. This confirms that substituting the native sulfamoyl group with an amino-linked PROTAC spacer does not sterically clash with the DCAF15 binding pocket, preserving the essential ligase-recruiting capability of the scaffold.
| Evidence Dimension | Spatial orientation of the para-substituent |
| Target Compound Data | Para-amino group (CAS 165668-25-7): Solvent-exposed exit vector |
| Comparator Or Baseline | Indole core: Buried in DCAF15 NTD hydrophobic pocket |
| Quantified Difference | Para-position tolerates bulky linker attachments without disrupting DCAF15 binding |
| Conditions | Cryo-EM structural mapping of the DCAF15 ternary complex |
Ensures that procurement of this specific analog will yield PROTACs that successfully engage the target E3 ligase, minimizing the risk of inactive degraders.
A major challenge in PROTAC development is maintaining the final molecule within a cell-permeable physicochemical space. The 4-amino-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide core has a molecular weight of 321.8 g/mol [1]. When compared to commonly used VHL ligands (e.g., VH032, MW ≈ 432 g/mol), this DCAF15-recruiting scaffold provides a mass reduction of over 110 g/mol. This lower molecular weight budget allows for the incorporation of longer linkers or heavier target-protein ligands while keeping the total PROTAC mass closer to the desirable <1000 Da threshold, thereby improving the probability of achieving oral bioavailability.
| Evidence Dimension | E3 Ligand Molecular Weight Contribution |
| Target Compound Data | 4-amino Indisulam analog: 321.8 g/mol |
| Comparator Or Baseline | Standard VHL ligand (VH032): ~432 g/mol |
| Quantified Difference | ~110 g/mol reduction in E3 ligand mass |
| Conditions | Calculated exact mass comparison for PROTAC building blocks |
Provides a critical molecular weight advantage for formulation and cellular permeability, making it a superior choice when the target-protein ligand is already exceptionally large.
For teams developing novel molecular glues, starting synthesis from raw materials like 3-chloro-7-aminoindole requires multi-step sulfonylation and purification to build the core scaffold. Procuring the fully assembled 4-amino-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide bypasses these early steps, providing a late-stage intermediate [1]. The reactive aniline can be immediately subjected to parallel derivatization (e.g., coupling with various sulfonyl chlorides or acyl halides) to rapidly generate libraries of Indisulam analogs with modified para-substituents, accelerating structure-activity relationship (SAR) mapping of the DCAF15 pocket.
| Evidence Dimension | Synthetic steps to parallel diversification |
| Target Compound Data | CAS 165668-25-7: 1 step (direct derivatization of amine) |
| Comparator Or Baseline | 3-chloro-7-aminoindole: 3+ steps (core assembly + derivatization) |
| Quantified Difference | Eliminates 2+ synthetic steps and associated purification bottlenecks |
| Conditions | Standard parallel synthesis workflows for SAR library generation |
Significantly reduces FTE time and reagent costs during the hit-to-lead optimization phase of molecular glue discovery.
Directly following from its highly reactive aniline exit vector and low molecular weight, this compound is the ideal starting material for synthesizing heterobifunctional degraders. It allows medicinal chemists to easily conjugate carboxylic acid-terminated linkers via amide bonds, successfully hijacking the DCAF15 E3 ligase to degrade novel pathogenic targets (e.g., BRD4, BRD7/9) [1].
Because it provides the fully assembled, DCAF15-binding central sulfonamide core, this analog is perfectly suited for parallel synthesis campaigns. Researchers can rapidly derivatize the para-amine to explore the solvent-exposed boundary of the DCAF15 pocket, accelerating the discovery of next-generation RBM39 degraders [2].
The primary amine serves as an efficient handle for the attachment of fluorophores (e.g., BODIPY, FITC) or biotin tags. This enables the rapid generation of labeled probes for fluorescence polarization (FP) assays, surface plasmon resonance (SPR), or pull-down assays to quantify DCAF15 target engagement in high-throughput screening environments [1].